1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-8(16)11-7-15(14-13-11)6-9-2-4-10(12)5-3-9/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOPOMVMAIZNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355359-02-2 | |
| Record name | 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via 1,3-Dipolar Cycloaddition (Click Chemistry)
One common approach to synthesize 1,2,3-triazole derivatives involves the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, often catalyzed by copper(I) salts. This method can be adapted to prepare this compound by:
- Reacting 4-fluorobenzyl azide with an alkyne bearing an ethanone group or a suitable precursor.
- Using copper(I) catalysts under mild conditions to yield the 1,4-disubstituted triazole selectively.
This method is efficient, regioselective, and widely used in the synthesis of triazole-containing compounds.
Alkylation of 1H-1,2,3-Triazol-4-yl Ethanone
An alternative method involves:
- Starting from 1H-1,2,3-triazol-4-yl ethanone as a core scaffold.
- Performing nucleophilic substitution or alkylation at the N1 position with 4-fluorobenzyl halides (e.g., 4-fluorobenzyl bromide or chloride) under basic conditions.
- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, DMF, DMSO | Polar solvents favor alkylation and cycloaddition |
| Catalyst/Base | Cu(I) salts (e.g., CuSO4 + sodium ascorbate), K2CO3, NaH | Catalyst choice depends on reaction type |
| Temperature | Room temperature to reflux (25–80 °C) | Mild heating often improves yields |
| Reaction Time | 2–24 hours | Depends on substrate and conditions |
| Purification | Recrystallization, column chromatography | Common for isolating pure triazole ethanones |
Research Findings and Data Summary
The key findings from synthesis studies include:
- The copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides high regioselectivity for 1,4-disubstituted triazoles, crucial for obtaining this compound with the correct substitution pattern.
- Alkylation of triazol-4-yl ethanones with 4-fluorobenzyl halides under basic conditions yields the target compound in moderate to good yields.
- Basic ethanol media facilitate condensation reactions involving ethanone-substituted triazoles and aromatic aldehydes, which can be adapted for the synthesis of related derivatives.
- Structural confirmation is typically performed by NMR (1H, 13C), IR spectroscopy, and single-crystal X-ray diffraction when available.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC Cycloaddition | 4-fluorobenzyl azide + alkyne ethanone | Cu(I) catalyst, ethanol, RT–80 °C | High regioselectivity, mild conditions | Requires azide preparation |
| Alkylation of Triazolyl Ethanone | 1H-1,2,3-triazol-4-yl ethanone + 4-fluorobenzyl halide | Base (K2CO3, NaH), DMF, RT–reflux | Direct N1 substitution, straightforward | Possible side reactions with base |
| Condensation with Benzaldehydes | 1-(5-methyl)-1H-1,2,3-triazol-4-yl ethanone + benzaldehydes | Basic EtOH, reflux | Versatile for derivative synthesis | More steps, complex mixtures |
Chemical Reactions Analysis
Types of Reactions
1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of triazole-acetyl derivatives are highly dependent on the substituent at the N1 position of the triazole ring. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) increase the electrophilicity of the acetyl group, facilitating nucleophilic additions (e.g., oxime formation).
- Halogenated substituents (e.g., 4-fluoro in , 2,4-dichloro in ) balance lipophilicity and metabolic stability, making them favorable for pharmacokinetic optimization.
Trends :
Physicochemical Properties
- Crystallinity: Single-crystal X-ray diffraction confirms planar triazole rings and non-covalent interactions (e.g., C–H···O, π–π stacking) stabilizing the crystal lattice .
- Solubility : The 4-methylphenyl analog () exhibits better organic solubility than nitro- or halogenated derivatives, aligning with its enhanced antimicrobial performance.
- Thermal Stability : Trifluoro-substituted analogs () likely have higher thermal stability due to strong C–F bonds.
Biological Activity
The compound 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one (CAS No. 1355359-02-2) is a member of the triazole class of compounds, known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₀FN₃O
- Molecular Weight : 219.21 g/mol
- Melting Point : 108–110 °C
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . A notable study assessed the efficacy of a related compound, ZQL-4c, which shares structural similarities with this compound. The findings suggest that compounds containing the triazole moiety exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: ZQL-4c
In a study published in PMC, ZQL-4c demonstrated potent anticancer effects against breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.67 to 2.96 μmol/L depending on the exposure time. The compound induced apoptosis and cell cycle arrest at the G2/M phase, primarily through the generation of reactive oxygen species (ROS) and inhibition of the Notch-AKT signaling pathway .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often attributed to specific structural features. For instance:
- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Triazole Ring : The triazole moiety is crucial for interaction with various biological macromolecules, contributing to its anticancer properties.
Biological Assays and Mechanisms
Various assays have been employed to evaluate the biological activity of triazole derivatives:
- Cytotoxicity Assays : Compounds are tested against cancer cell lines using methods like MTT or CCK8 assays to determine IC50 values.
- Mechanistic Studies : Investigating pathways such as apoptosis induction and cell cycle modulation provides insights into how these compounds exert their effects.
Table 1: Summary of Biological Activity Data for Related Triazole Compounds
| Compound Name | Cancer Cell Line | IC50 (μmol/L) | Mechanism of Action |
|---|---|---|---|
| ZQL-4c | MCF-7 | 2.96 | Induces apoptosis via ROS production |
| ZQL-4c | MDA-MB-231 | 0.80 | Inhibits Notch-AKT signaling |
| ZQL-4c | SK-BR-3 | 1.21 | Cell cycle arrest at G2/M phase |
Q & A
Basic Question: What synthetic routes are recommended for preparing 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves two key steps: (1) formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and (2) introduction of the ethanone group. For the triazole formation, use 4-fluorobenzyl azide and a terminal alkyne precursor under Cu(I) catalysis in a solvent like DMSO or THF . The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization strategies include:
- Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to improve yield and reduce side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency.
- Temperature control : Maintain temperatures between 0–25°C to prevent decomposition.
Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize by-products .
Basic Question: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the triazole ring (δ 7.5–8.5 ppm for triazole protons) and fluorophenyl group (δ 7.0–7.5 ppm for aromatic protons). ¹⁹F NMR can verify fluorine substitution .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D structure, confirming substituent orientation and bond angles. For example, the dihedral angle between the triazole and fluorophenyl groups can be determined .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ = 260.09 for C₁₁H₁₀FN₃O) .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Store in a sealed container at 2–8°C in a dry, well-ventilated area. Avoid exposure to light or moisture .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .
Advanced Question: How can computational modeling predict the reactivity or biological activity of this triazole-containing compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient triazole ring may participate in hydrogen bonding with biological targets .
- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to assess binding affinity. Focus on the fluorophenyl group’s role in hydrophobic interactions .
- ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP for lipophilicity) and potential toxicity .
Advanced Question: How can researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Purity Validation : Reanalyze compound purity via HPLC (>95%) and confirm identity with NMR/MS to rule out batch variability .
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media).
- Meta-Analysis : Compare dose-response curves and IC₅₀ values across studies. For example, discrepancies in enzyme inhibition may arise from differences in substrate concentrations .
Advanced Question: How does the 4-fluorophenyl substituent influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effect : The fluorine atom increases the electrophilicity of the phenyl ring via inductive effects, enhancing reactivity in nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Steric Considerations : The para-fluorine minimizes steric hindrance, allowing planar alignment of the triazole and phenyl rings, as confirmed by X-ray crystallography .
- Spectroscopic Impact : The fluorine atom deshields adjacent protons in ¹H NMR, splitting aromatic signals into distinct doublets (J = 8–10 Hz) .
Advanced Question: What strategies mitigate stability issues during long-term storage of this compound?
Methodological Answer:
- Lyophilization : Freeze-dry the compound to remove moisture, preventing hydrolysis of the triazole ring.
- Inert Atmosphere Storage : Use argon or nitrogen to minimize oxidation.
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
